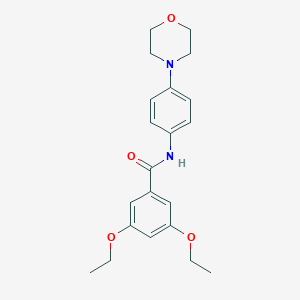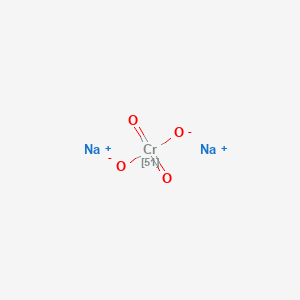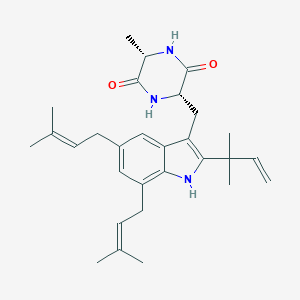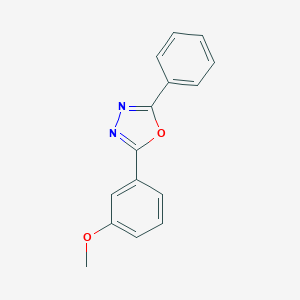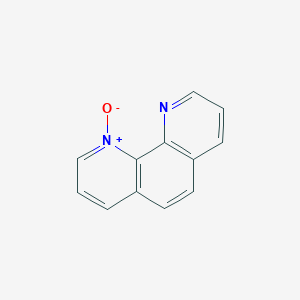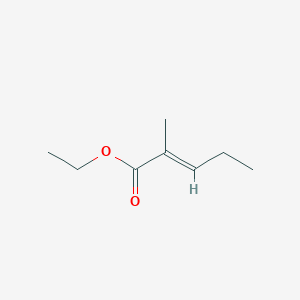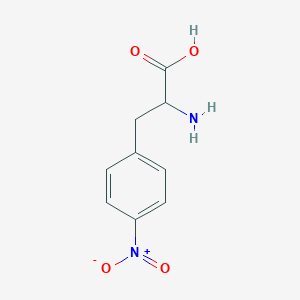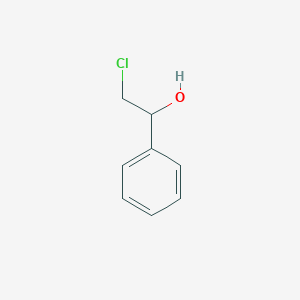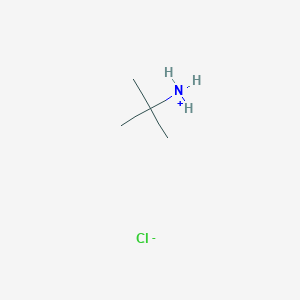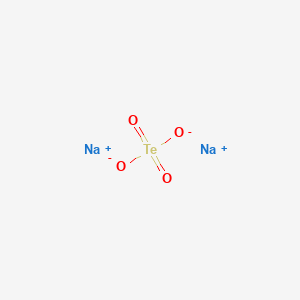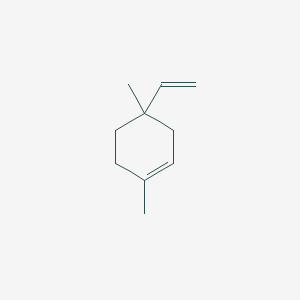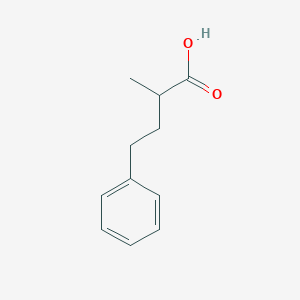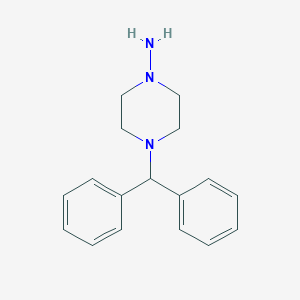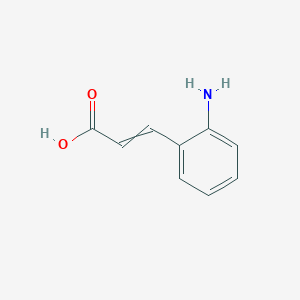![molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3](/img/structure/B167438.png)
[2.2]Paracyclophane
Overview
Description
[2.2]Paracyclophane is a unique cyclophane compound characterized by its two cofacially stacked benzene rings connected by two ethylene bridges. This structure results in significant strain and unique electronic properties. First synthesized by Brown and Farthing in 1949 through the pyrolysis of para-xylene, this compound has since garnered attention for its intriguing structural and electronic properties .
Mechanism of Action
Target of Action
[2.2]Paracyclophane is a structurally intriguing and practically useful chiral molecule . Its primary targets are the biochemical pathways where it acts as a catalyst in asymmetric synthesis . It has found a range of important applications in the field of asymmetric catalysis and material science .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process called asymmetric electrophilic amination . This process is catalyzed by chiral phosphoric acid (CPA) and is applicable to various substituted amido[2.2]paracyclophanes . The reaction mechanism proceeds through sequential triazane formation and N[1,5]-rearrangement .
Biochemical Pathways
The biochemical pathways affected by this compound involve the development of planar chiral bisthiourea catalysts, N-heterocyclic carbene (NHC) ligands, thermally activated delayed fluorescence (TADF), and circularly polarized luminescence (CPL) emitters . These pathways have numerous applications in various fields .
Pharmacokinetics
The pharmacokinetics of [2Its stability under normal conditions suggests that it may have a long half-life in the environment.
Result of Action
The result of the action of this compound is the production of enantioenriched molecules . This is achieved through a kinetic resolution protocol that allows for the large-scale resolution reaction and diverse derivatizations of both the recovered chiral starting materials and the C-H amination products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . It was first synthesized by pyrolyzing para-xylene in the gas phase under low pressure . Its stability under normal conditions suggests that it can maintain its efficacy and stability in a variety of environments.
Biochemical Analysis
Biochemical Properties
[2.2]Paracyclophane has been used as a prevalent scaffold in asymmetric synthesis, π-stacked polymers, and energy materials . It has been employed in a variety of synthetic venues such as new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl, and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines, and many more .
Molecular Mechanism
Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step .
Preparation Methods
Synthetic Routes and Reaction Conditions: The initial synthesis of [2.2]Paracyclophane involves the gas-phase pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . Another notable method involves the intramolecular cyclization of suitable precursors, as demonstrated by Cram and Steinberg in 1951 .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of the aforementioned laboratory methods, scaled up to meet industrial demands. The key challenge in industrial production lies in managing the significant strain within the molecule, which requires precise control of reaction conditions.
Types of Reactions:
Electrophilic Aromatic Substitution: this compound undergoes various electrophilic aromatic substitution reactions, including formylation, acetylation, nitration, and bromination.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less commonly reported compared to substitution reactions.
Substitution Reactions: Substitution reactions are prevalent, with common reagents including bromine, nitric acid, and acetic anhydride.
Common Reagents and Conditions:
Formylation: Typically involves formyl chloride and aluminum chloride as a catalyst.
Acetylation: Acetic anhydride and aluminum chloride are commonly used.
Nitration: Nitric acid and sulfuric acid are the standard reagents.
Bromination: Bromine in the presence of a catalyst like iron bromide.
Major Products: The major products of these reactions are the corresponding substituted derivatives of this compound, such as formyl, acetyl, nitro, and bromo derivatives .
Scientific Research Applications
[2.2]Paracyclophane has found applications across various scientific fields due to its unique structural properties:
Chemistry: Used as a scaffold in asymmetric synthesis and as a building block for π-stacked polymers.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, including energy materials and fluorescent dyes.
Comparison with Similar Compounds
[3.3]Paracyclophane: Another cyclophane with three ethylene bridges, leading to different strain and electronic properties.
[4.4]Paracyclophane: Characterized by four ethylene bridges, further altering its structural and electronic characteristics.
Uniqueness of [2.2]Paracyclophane: The distinct feature of this compound lies in its significant strain and the close proximity of its benzene rings, which result in unique electronic properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUVSIJOMLOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-48-0 | |
| Record name | Paracyclophane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061835 | |
| Record name | [2.2]Paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | (2.2)Paracyclophane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10981 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1633-22-3 | |
| Record name | [2.2]Paracyclophane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-xylylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2.2]Paracyclophane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2.2]Paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2.2)PARACYCLOPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9PQB142O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of [2.2]paracyclophane?
A1: this compound has the molecular formula C16H16 and a molecular weight of 208.30 g/mol.
Q2: How does the rigid structure of this compound impact its properties?
A2: The rigid structure significantly influences the molecule's reactivity and electronic properties. The close proximity of the two benzene rings leads to transannular electronic interactions, influencing electrophilic substitution patterns and enabling the formation of charge-transfer complexes. [, , ] This rigidity also makes this compound a useful scaffold for positioning functional groups in specific spatial arrangements. [, ]
Q3: What spectroscopic techniques are commonly used to characterize [2.2]paracyclophanes?
A3: Researchers often employ NMR spectroscopy (both 1H and 13C), mass spectrometry, UV-Vis spectroscopy, and IR spectroscopy to characterize [2.2]paracyclophanes. X-ray crystallography is crucial for determining the solid-state structures and confirming the absolute configurations of chiral derivatives. [, , , , , ]
Q4: How does electrophilic substitution on this compound differ from that of benzene?
A4: The strained, non-planar geometry of the benzene rings in this compound significantly influences its reactivity towards electrophilic attack. Studies have shown that electrophilic substitution often occurs at positions pseudo-gem to the most basic carbon or substituent on the opposite ring, suggesting a transannular directive effect. []
Q5: What synthetic strategies are employed for incorporating various functional groups into the this compound framework?
A5: Common strategies include:
- Direct electrophilic substitution: Halogenation [, ] and nitration [] reactions allow for direct introduction of substituents, albeit with challenges in controlling regioselectivity.
- Metalation and subsequent transformations: Lithiation of bromo-substituted derivatives [, ] provides versatile intermediates for introducing various functionalities via reactions with electrophiles.
- Palladium-catalyzed cross-coupling reactions: Stille, Suzuki, and Kumada couplings are widely employed for attaching aryl, alkenyl, and alkynyl groups to the this compound core. [, ]
- Cycloaddition reactions: The strained alkene bonds in dehydrothis compound derivatives can participate in cycloadditions, enabling the construction of fused ring systems. [, ]
Q6: Can [2.2]paracyclophanes undergo Bergman cyclization?
A6: While [2.2]paracyclophanes can be modified to incorporate the hex-3-ene-1,5-diyne unit necessary for Bergman cyclization, studies have shown that the classical Bergman cyclization pathway is not observed in these systems. Instead, alternative thermal rearrangements, sometimes leading to unusual fulvene derivatives, have been reported. []
Q7: How is planar chirality introduced in [2.2]paracyclophanes?
A7: Planar chirality arises in [2.2]paracyclophanes when the molecule possesses different substituents at the 4,7,12,15 positions. These derivatives lack a plane of symmetry, leading to the existence of enantiomers. [, , ]
Q8: What are the applications of enantiopure planar chiral [2.2]paracyclophanes?
A8: Enantiopure planar chiral [2.2]paracyclophanes have found applications as:
- Chiral ligands in asymmetric catalysis: They can effectively transfer chirality to induce enantioselectivity in various reactions, such as asymmetric additions and coupling reactions. [, , , ]
- Building blocks for chiral materials: Incorporation of these units into polymers and supramolecular assemblies can impart chirality, leading to materials with unique optical and electronic properties. [, ]
Q9: Can the absolute configuration of chiral this compound derivatives be determined?
A9: Yes, the absolute configuration can be established using various methods:
- X-ray crystallography: This is a definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. [, , ]
- Comparison of experimental and calculated circular dichroism (CD) spectra: This method, often combined with theoretical calculations, allows for the assignment of absolute configurations in solution. []
Q10: How is computational chemistry used to study [2.2]paracyclophanes?
A10: Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to:
- Predict molecular geometries and electronic structures: These calculations provide insights into the unique bonding and electronic properties of [2.2]paracyclophanes. [, ]
- Investigate reaction mechanisms and transition states: Computational studies can elucidate the pathways and energetics of reactions involving [2.2]paracyclophanes. []
- Simulate spectroscopic properties: Calculated NMR, UV-Vis, and CD spectra can aid in the interpretation of experimental data and assignment of absolute configurations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


